

PptT-IN-4: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **PptT-IN-4**, a known inhibitor of 4'-phosphopantetheinyl transferase (PptT) from Mycobacterium tuberculosis. This document includes detailed experimental protocols and visual representations of key biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

PptT-IN-4, also referred to as compound 3a in associated literature, is a novel small molecule inhibitor of M. tuberculosis PptT.[1] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of PptT-IN-4



Property	Value	Source	
IUPAC Name	N-(2,6-diethylphenyl)-6- (ethylamino)pyridin-2-amine	ChemDraw	
Canonical SMILES	CCC1=CC=CC(NC2=NC(NCC)=CC=C2)=C1CC	[1]	
Molecular Formula	C17H23N3	[1]	
Molecular Weight	269.38 g/mol	[1]	
CAS Number	2948309-57-5	[1]	
Calculated LogP	4.1	ChemDraw	
Topological Polar Surface Area (TPSA)	41.5 Ų	ChemDraw	
Hydrogen Bond Donors	2	ChemDraw	
Hydrogen Bond Acceptors	3	ChemDraw	

Biological Activity and Mechanism of Action

PptT-IN-4 is an inhibitor of the Mycobacterium tuberculosis 4'-phosphopantetheinyl transferase (PptT).[1] PptT is an essential enzyme responsible for the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs) by transferring the 4'-phosphopantetheine moiety from coenzyme A. This activation is a prerequisite for the function of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are vital for the biosynthesis of essential lipids, including mycolic acids, and virulence factors in M. tuberculosis.[2][3][4] By inhibiting PptT, **PptT-IN-4** effectively disrupts these critical biosynthetic pathways, leading to antimycobacterial effects.[1]

Table 2: Biological Activity of PptT-IN-4

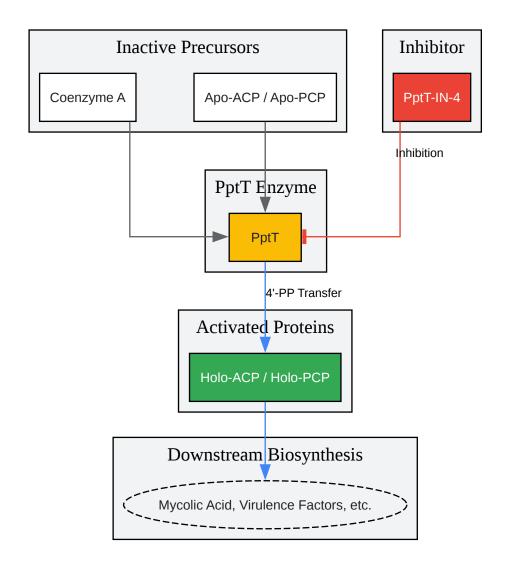


Target/Organism	Assay	IC50 / MIC	Source
M. tuberculosis PptT	Fluorescence Polarization	0.71 μΜ	[1]
M. tuberculosis H37Rv	Whole-cell	42 μΜ	[1]
hERG Channel	Patch Clamp	11 μΜ	[1]
hCav1.2 Channel	Patch Clamp	8.1 μΜ	[1]
hNav1.5 Channel	Patch Clamp	6.9 μΜ	[1]

Signaling Pathway Inhibition

The inhibitory action of **PptT-IN-4** on PptT disrupts the activation of multiple downstream biosynthetic pathways essential for the viability and virulence of Mycobacterium tuberculosis.





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PptT-IN-4 inhibits the PptT-mediated activation of carrier proteins.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of **PptT-IN-4**.

BpsA-Coupled PptT Assay

This assay measures the ability of PptT to activate the non-ribosomal peptide synthetase BpsA, which then catalyzes the conversion of L-glutamine to the blue pigment indigoidine. The production of indigoidine is monitored spectrophotometrically.



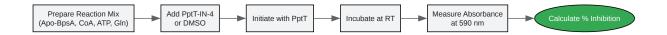
Materials:

- · PptT enzyme
- Apo-BpsA
- Coenzyme A (CoA)
- L-glutamine
- ATP
- MgCl₂
- Tris-HCl buffer (pH 7.5)
- **PptT-IN-4** (or other test compounds)
- DMSO
- 384-well plates

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, L-glutamine, CoA, and apo-BpsA.
- Add PptT-IN-4 or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
- Initiate the reaction by adding the PptT enzyme to all wells.
- Incubate the plate at room temperature.
- Monitor the formation of indigoidine by measuring the absorbance at 590 nm at regular intervals using a plate reader.
- Calculate the percent inhibition based on the rate of indigoidine formation in the presence of the inhibitor compared to the vehicle control.





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Workflow for the BpsA-coupled PptT inhibition assay.

Fluorescence Polarization (FP)-Based PptT Assay

This assay measures the inhibition of PptT by monitoring the change in fluorescence polarization of a fluorescently labeled CoA analog as it is transferred to an acyl carrier protein.

Materials:

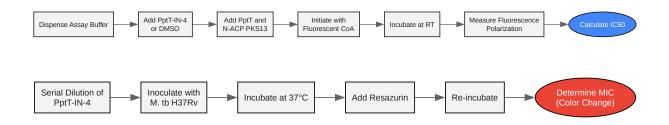
- PptT enzyme
- N-terminal ACP domain of Mtb polyketide synthase 13 (N-ACP PKS13)
- Fluorescently labeled Coenzyme A analog
- Assay buffer (e.g., HEPES with MgCl₂ and a non-ionic detergent)
- PptT-IN-4 (or other test compounds)
- DMSO
- Black, low-volume 384-well plates

Procedure:

- Add assay buffer to the wells of a 384-well plate.
- Add PptT-IN-4 or DMSO (vehicle control) to the appropriate wells.
- Add the PptT enzyme and N-ACP PKS13 to all wells.
- Initiate the reaction by adding the fluorescently labeled CoA analog.
- Incubate the plate at room temperature, protected from light.



- Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
- Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.



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References

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